molecular formula C25H33NO2 B1666131 Aurachin B CAS No. 108354-12-7

Aurachin B

カタログ番号: B1666131
CAS番号: 108354-12-7
分子量: 379.5 g/mol
InChIキー: ZNSLRZHNFFXDSE-YEFHWUCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurachin B is an A-type aurachin that is quinoline N-oxide which is substituted by a methyl group at position 2, a hydroxy group at position 3, and a triprenyl group at position 4. It has a role as a bacterial metabolite. It is an A-type aurachin, a quinoline N-oxide, an olefinic compound and a heteroaryl hydroxy compound.

科学的研究の応用

Antibacterial Applications

Aurachin B has been studied for its antibacterial properties, particularly against pathogenic bacteria. The compound is known to inhibit key components of the bacterial respiratory chain, making it a valuable tool for investigating bacterial electron transport processes.

  • Mechanism of Action : this compound primarily targets the cytochrome bd oxidase, which is crucial for aerobic respiration in many bacteria. This inhibition can disrupt energy production in bacterial cells, leading to their death or stunted growth .

Case Study: Inhibition of Mycobacteria

A notable study highlighted the effectiveness of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound demonstrated significant inhibitory effects on the respiratory chain, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs .

Bacteria IC50 (µM) Notes
Mycobacterium tuberculosis0.044Effective against aerobic respiration
Staphylococcus aureus0.15Moderate antibacterial activity

Antiprotozoal Properties

In addition to its antibacterial effects, this compound exhibits antiprotozoal activity against various protozoan parasites, including those responsible for leishmaniasis and Chagas disease.

  • Activity Against Leishmania : this compound has shown promising results against Leishmania donovani, with IC50 values lower than those of traditional treatments like miltefosine . The compound's ability to inhibit electron transport processes in these parasites makes it a candidate for further development.

Case Study: this compound Against Trypanosomatids

Research indicated that this compound could effectively target Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a favorable selectivity index, indicating lower toxicity to mammalian cells compared to its antiprotozoal effects .

Protozoan IC50 (µM) Selectivity Index Notes
Leishmania donovani0.0122970Superior activity compared to miltefosine
Trypanosoma cruzi0.0072500Effective against intracellular forms

Biotechnological Production

The production of this compound through biotechnological methods has been explored to overcome challenges associated with its natural synthesis.

  • Recombinant Production : Recent advancements have allowed for the successful recombinant production of this compound in Escherichia coli, achieving higher yields than previously reported from natural sources. This method facilitates the generation of structural derivatives that can be tested for enhanced bioactivity .

Table: Comparison of Production Methods

Method Organism Yield (mg/L) Notes
Natural ProductionStigmatella aurantiaca5Limited by complex biosynthesis
Recombinant ProductionEscherichia coli20Higher yield; easier manipulation

Future Directions and Research Needs

Despite promising results, further research is necessary to fully understand the mechanisms underlying the biological activities of this compound and its derivatives. Key areas include:

  • Identifying specific molecular targets within protozoan parasites.
  • Exploring structural modifications to enhance activity and reduce toxicity.
  • Conducting in vivo studies to evaluate therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of Aurachin B in inhibiting photosynthetic electron transport?

this compound, a quinoline derivative, primarily inhibits Photosystem II (PSII) and the cytochrome b/c complex. Its inhibition of PSII involves binding to the QB site, disrupting plastoquinone interaction, as demonstrated via competitive inhibition assays with spinach thylakoids . Methodological approaches include:

  • Fluorescence quenching assays to measure PSII activity.
  • Oxygen evolution measurements to quantify electron transport rates.
  • Competitive binding studies using radiolabeled herbicides (e.g., DCMU) to confirm binding specificity .
Key Data PSII Inhibition (p50)Cytochrome b/c Inhibition (p50)
This compound6.86.2
Aurachin C7.27.00
Source: Biochemical assays using isolated thylakoids and cytochrome complexes

Q. What experimental techniques are essential for characterizing this compound’s inhibitory activity?

  • In vitro assays : Use isolated chloroplasts or PSII-enriched membranes to measure IC50 values under controlled light and temperature conditions .
  • Spectrophotometric analysis : Monitor cytochrome b/c activity via absorbance changes at 550–600 nm (e.g., cytochrome c reduction assays) .
  • HPLC and NMR : Verify compound purity and structural integrity, critical for reproducibility .

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document buffer compositions (e.g., 25 mM Tris-HCl, pH 7.8), light intensities (e.g., 1000 µmol photons m⁻² s⁻¹), and inhibitor concentrations .
  • Reference controls : Compare with known inhibitors (e.g., DCMU for PSII, stigmatellin for cytochrome b/c) to validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications of Aurachin analogs (e.g., Aurachin C/D) impact inhibitory potency and target specificity?

Aurachin C’s higher PSII inhibition (p50 = 7.2 vs. 6.8 for this compound) correlates with its 4-quinolone carbonyl group, which enhances binding affinity . Methodological strategies include:

  • SAR studies : Synthesize analogs with variations in alkyl chain length or functional groups (e.g., hydroxyl vs. carbonyl).
  • Molecular docking : Use cryo-EM structures of PSII (e.g., PDB 3WU2) to predict binding modes .

Q. How to resolve contradictions in this compound’s dual inhibition of PSII and cytochrome b/c?

Discrepancies arise from assay conditions (e.g., membrane integrity, redox states). Solutions:

  • Compartmentalized assays : Isolate PSII and cytochrome b/c complexes to avoid cross-inhibition artifacts .
  • Kinetic modeling : Compare inhibition rates (e.g., kon/off) under varying redox potentials .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit IC50 curves using tools like GraphPad Prism (four-parameter logistic model).
  • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction for multiple comparisons (e.g., testing multiple analogs) .

Q. How to design a study investigating this compound’s off-target effects in non-photosynthetic systems?

  • Proteomic profiling : Use affinity chromatography with this compound-linked resins to identify binding partners in mitochondrial extracts .
  • Metabolic flux analysis : Compare ATP synthesis rates in treated vs. untreated mitochondria .

Q. Methodological Best Practices

  • Data validation : Replicate experiments across independent biological preparations (n ≥ 3) to account for batch variability .
  • Ethical reporting : Disclose synthetic routes and purity levels (>95% by HPLC) to ensure reproducibility .
  • Interdisciplinary alignment : Align study design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in quinone inhibitor research .

特性

CAS番号

108354-12-7

分子式

C25H33NO2

分子量

379.5 g/mol

IUPAC名

2-methyl-1-oxido-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-1-ium-3-ol

InChI

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+

InChIキー

ZNSLRZHNFFXDSE-YEFHWUCQSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]

異性体SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[O-]

正規SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

aurachin B
aurachin-B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurachin B
Reactant of Route 2
Aurachin B
Reactant of Route 3
Reactant of Route 3
Aurachin B
Reactant of Route 4
Aurachin B
Reactant of Route 5
Aurachin B
Reactant of Route 6
Reactant of Route 6
Aurachin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。